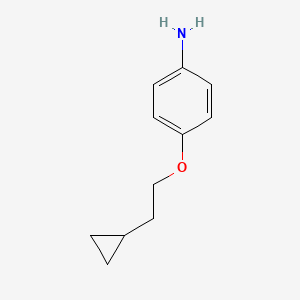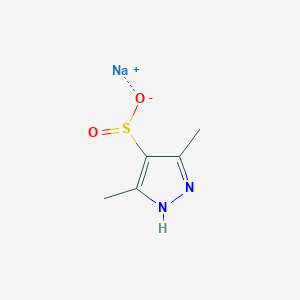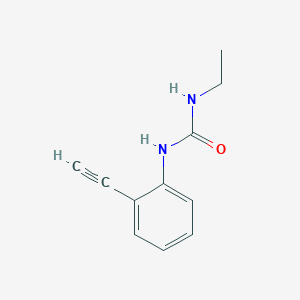
3-Ethyl-1-(2-ethynylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-1-(2-ethynylphenyl)urea is an organic compound with the molecular formula C11H12N2O. It is a derivative of urea, characterized by the presence of an ethyl group and an ethynylphenyl group attached to the nitrogen atoms of the urea moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(2-ethynylphenyl)urea can be achieved through several methods. One common approach involves the reaction of 2-ethynylaniline with ethyl isocyanate under mild conditions. The reaction typically proceeds in an organic solvent such as dichloromethane or toluene, and may require a catalyst to enhance the reaction rate .
Another method involves the use of potassium isocyanate in water, which allows for the nucleophilic addition of amines to form N-substituted ureas. This method is advantageous due to its simplicity and environmental friendliness, as it avoids the use of organic co-solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. The use of water as a solvent and the avoidance of toxic reagents are preferred for sustainable industrial production .
化学反应分析
Types of Reactions
3-Ethyl-1-(2-ethynylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethyl and ethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction of a nitro group would produce an amine .
科学研究应用
3-Ethyl-1-(2-ethynylphenyl)urea has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and protein interactions.
Industry: It is used in the production of polymers and other materials with specific properties
作用机制
The mechanism of action of 3-Ethyl-1-(2-ethynylphenyl)urea involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The ethynyl group can interact with aromatic residues in proteins, enhancing binding affinity and specificity .
相似化合物的比较
Similar Compounds
- 1-Ethyl-3-(2-ethynylphenyl)urea
- 3-Ethyl-1-(4-ethynylphenyl)urea
- 3-Ethyl-1-(2-ethynylphenyl)thiourea
Uniqueness
3-Ethyl-1-(2-ethynylphenyl)urea is unique due to the specific positioning of the ethynyl group on the phenyl ring, which can influence its reactivity and binding properties. This structural feature may confer distinct biological activities compared to other similar compounds .
属性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC 名称 |
1-ethyl-3-(2-ethynylphenyl)urea |
InChI |
InChI=1S/C11H12N2O/c1-3-9-7-5-6-8-10(9)13-11(14)12-4-2/h1,5-8H,4H2,2H3,(H2,12,13,14) |
InChI 键 |
BFSUFHVOVHUCEF-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)NC1=CC=CC=C1C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


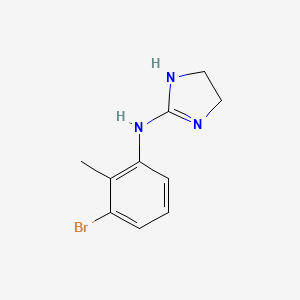
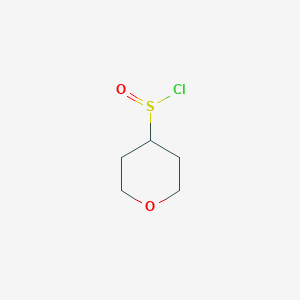
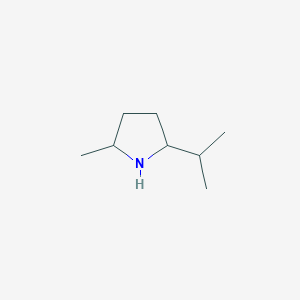
![{[(5-Bromo-4-methylpentyl)oxy]methyl}benzene](/img/structure/B13178282.png)
![6-Bromo-2,3-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B13178287.png)
![1-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13178294.png)
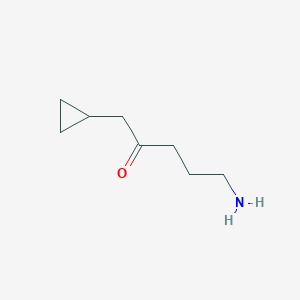
![2-[3-(Aminomethyl)oxan-3-YL]propan-2-OL](/img/structure/B13178311.png)
![(1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol](/img/structure/B13178316.png)
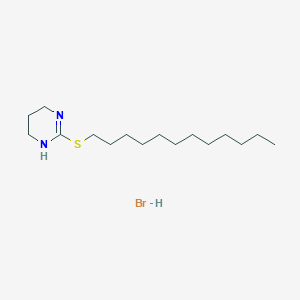

![6-Phenyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene](/img/structure/B13178326.png)
